Enniatin B3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Enniatin B3 synthesis has been elaborated through a detailed study, where a nine-step batch total synthesis was described, highlighting the adaptability to flow synthesis and enabling the preparation of significant quantities of the natural product (Hu et al., 2012).

Molecular Structure Analysis

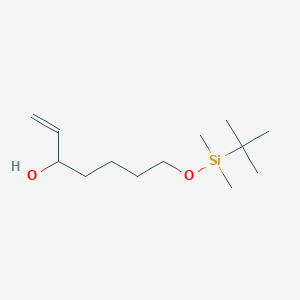

The molecular structure of Enniatin B3 and its complexes has been extensively studied. X-ray crystallography revealed the complex structure of Enniatin B with KNCS, demonstrating the ionophoric capability of Enniatin B through its interaction with metal ions, which is crucial for understanding its biological activity (Zhukhlistova, 2002).

Chemical Reactions and Properties

Enniatin B3 undergoes extensive hepatic metabolism, involving oxidation, demethylation, and hydroxylation, which significantly affects its bioavailability and toxicity. The metabolism of Enniatin B3 in liver microsomes from different species has been characterized, showing species-specific metabolite patterns and intrinsic clearances (Fæste et al., 2011; Ivanova et al., 2011).

Physical Properties Analysis

The ionophoric and lipophilic nature of Enniatin B3, as detailed in studies, facilitates its incorporation into cellular membranes, forming cation-selective pores. This characteristic is pivotal for its biological activity, impacting membrane potential and cellular processes (Kamyar et al., 2004).

Chemical Properties Analysis

The comprehensive ion-binding properties of Enniatins, including Enniatin B3, have been investigated, revealing their ability to form complexes with a variety of metal ions. This complexation behavior, which occurs in various stoichiometries, underscores the low selectivity and wide spectrum of the Enniatins as complexones, influencing their ionophoric and biological activity (Ovchinnikov et al., 2009).

科学研究应用

In Vitro Metabolism and Potential as Anticancer Drugs : Enniatins, including Enniatin B, exhibit resistance to food and feed processing technologies, posing a risk of intoxication in humans and animals. Interestingly, they are also being explored for their potential as anticancer drugs. A study investigated the in vitro metabolism of Enniatin B in liver microsomes of rats, dogs, and humans, revealing species-specific differences in biotransformation rates and metabolite patterns. It was found that cytochrome P450 enzymes, particularly CYP3A4, played a significant role in the metabolism of Enniatin B in humans (Fæste, Ivanova, & Uhlig, 2011).

Induction of Apoptotic Cell Death in Cancer Cells : Research on Enniatins A1, B, and B1 isolated from Fusarium tricinctum showed that these compounds could induce apoptotic cell death in H4IIE hepatoma cells. Enniatins were found to decrease the activation of the extracellular regulated protein kinase (ERK) pathway, which is associated with cell proliferation, suggesting their potential as anticarcinogenic agents (Wätjen et al., 2009).

Presence in Animal Samples and Potential Toxic Effects : A study investigated the presence of Enniatin B and its metabolites in different samples (eggs, livers, plasma) from feeding studies with broilers and laying hens. The research aimed to understand the potential toxic effects of Enniatin B in humans and animals, finding that certain metabolites were dominant in liver and serum samples, and also present in eggs (Ivanova et al., 2014).

Synergistic Activity Against Cervical Cancer : Enniatin B, when combined with the multi-kinase inhibitor sorafenib, exhibited synergistic anticancer effects against cervical cancer both in vitro and in vivo. This combination treatment showed increased mitochondrial injury and apoptosis induction, suggesting a novel therapeutic approach for cervical cancer treatment (Dornetshuber-Fleiss et al., 2015).

Review on Mycotoxin Enniatin B : A comprehensive review on Enniatin B, a mycotoxin produced by Fusarium fungi, highlighted its diverse biological activities, including antibacterial, antihelmintic, antifungal, herbicidal, and insecticidal properties. The review also discussed its cytotoxic activity on mammalian cell lines and its potential synergistic effects with other mycotoxins (Prosperini et al., 2017).

属性

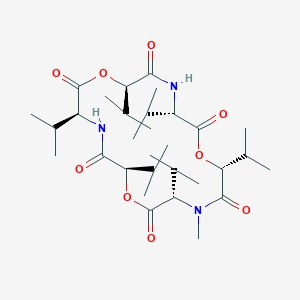

IUPAC Name |

(3S,6R,9S,12R,15S,18R)-4-methyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H53N3O9/c1-14(2)20-29(38)41-23(17(7)8)26(35)33-21(15(3)4)30(39)43-25(19(11)12)28(37)34(13)22(16(5)6)31(40)42-24(18(9)10)27(36)32-20/h14-25H,1-13H3,(H,32,36)(H,33,35)/t20-,21-,22-,23+,24+,25+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFFKZYTWXQBSBH-MAKNZWJESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)N1)C(C)C)C(C)C)C(C)C)C(C)C)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N[C@H](C(=O)O[C@@H](C(=O)N1)C(C)C)C(C)C)C(C)C)C(C)C)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H53N3O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017632 |

Source

|

| Record name | Enniatin B3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

611.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Enniatin B3 | |

CAS RN |

864-99-3 |

Source

|

| Record name | Enniatin B3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,5-difluorophenyl)-5-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)oxan-3-amine;dihydrochloride](/img/structure/B1145304.png)